molecular formula C16H13ClN2O2 B1196072 N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide CAS No. 89703-08-2

N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide

Cat. No. B1196072
CAS RN: 89703-08-2
M. Wt: 300.74 g/mol
InChI Key: CPDUOSJMCFQXID-UHFFFAOYSA-N
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Description

N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide, also known as SNC80, is a selective agonist of delta opioid receptors. It was first synthesized in the 1990s and has since been used extensively in scientific research to investigate the role of delta opioid receptors in various biological processes.

Mechanism of Action

N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide acts as a selective agonist of delta opioid receptors, which are G protein-coupled receptors found in the central and peripheral nervous systems. Activation of delta opioid receptors by this compound leads to the inhibition of adenylyl cyclase and the opening of potassium channels, resulting in the hyperpolarization of neurons and a decrease in neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have analgesic effects in animal models of pain. It has also been shown to have antidepressant and anxiolytic effects, possibly through its modulation of the mesolimbic dopamine system. This compound has also been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One major advantage of using N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide in lab experiments is its selectivity for delta opioid receptors, which allows for the investigation of the specific role of these receptors in various biological processes. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are many potential future directions for research involving N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide. One area of interest is the investigation of the role of delta opioid receptors in chronic pain and the development of new analgesic drugs targeting these receptors. Another area of interest is the investigation of the role of delta opioid receptors in addiction and the potential use of this compound and other delta opioid receptor agonists in the treatment of addiction. Finally, the potential use of this compound as a tool for investigating the role of delta opioid receptors in various biological processes, including inflammation and immune function, is an area of ongoing research.

Synthesis Methods

The synthesis of N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide involves the reaction of 3-methyl-2-pyridylamine with 4-chlorobenzoyl chloride to form 3-(4-chlorophenyl)-2-methylpyridine-4-carboxylic acid. This intermediate is then converted to this compound through a series of reactions involving the use of succinic anhydride and triethylamine.

Scientific Research Applications

N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide has been used extensively in scientific research to investigate the role of delta opioid receptors in various biological processes. It has been shown to have analgesic properties and has been used to study the mechanisms of pain relief in animal models. This compound has also been used to investigate the role of delta opioid receptors in addiction, depression, and anxiety.

properties

IUPAC Name

3-(4-chlorophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-10-3-2-8-18-15(10)19-14(20)9-13(16(19)21)11-4-6-12(17)7-5-11/h2-8,13H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDUOSJMCFQXID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2C(=O)CC(C2=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701008945
Record name 3-(4-Chlorophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89703-08-2
Record name N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089703082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Chlorophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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